
N-(2-hydroxy-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative, characterized by the presence of a benzoyl group attached to an amine group, which is further substituted with a 2-hydroxy-2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-hydroxy-2-methylpropyl)benzamide can be synthesized through the condensation of benzoic acid and 2-amino-2-methyl-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids immobilized on solid supports, can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-methylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-methylpropyl)aniline.
Substitution: Formation of nitrobenzamide or halobenzamide derivatives.
科学的研究の応用
N-(2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses. This inhibition is achieved through the prevention of I-kB degradation, thereby blocking the downstream signaling pathways that lead to inflammation . Additionally, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting cytochrome c release from mitochondria .
類似化合物との比較
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)benzamide
- N-(2-hydroxy-2-methylpropyl)aniline
- N-(2-hydroxy-2-methylpropyl)acetamide
Uniqueness
N-(2-hydroxy-2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balanced profile of antioxidant, antibacterial, and anti-inflammatory activities, making it a versatile compound for various applications .
特性
CAS番号 |
33561-46-5 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
N-(2-hydroxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13) |
InChIキー |
AXNCKQLSNLIGOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


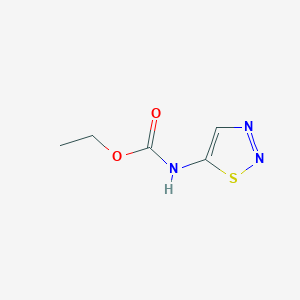
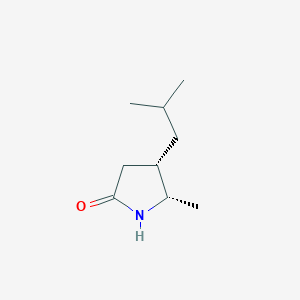
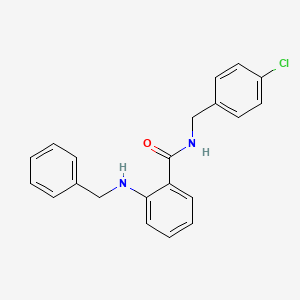
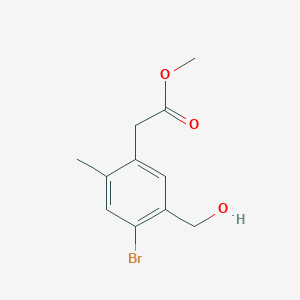
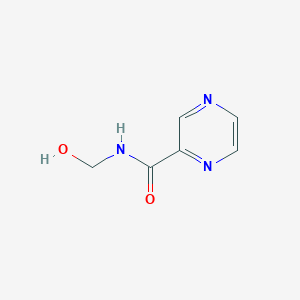
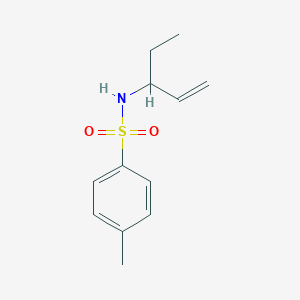
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
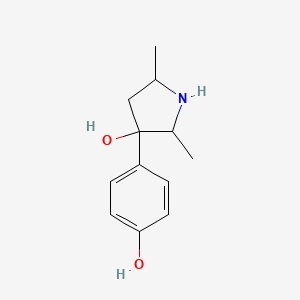
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)

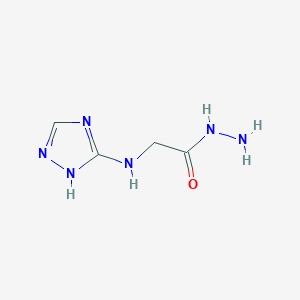
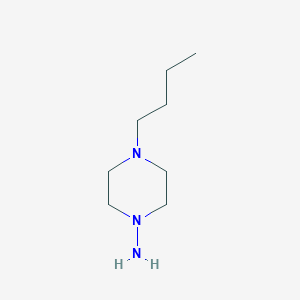
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
